ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 892436-51-0
VCID: VC4928551
InChI: InChI=1S/C29H25N3O7/c1-3-38-28(35)20-8-4-6-10-22(20)30-24(33)17-31-25-21-9-5-7-11-23(21)39-26(25)27(34)32(29(31)36)16-18-12-14-19(37-2)15-13-18/h4-15H,3,16-17H2,1-2H3,(H,30,33)
SMILES: CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53
Molecular Formula: C29H25N3O7
Molecular Weight: 527.533

ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

CAS No.: 892436-51-0

Cat. No.: VC4928551

Molecular Formula: C29H25N3O7

Molecular Weight: 527.533

* For research use only. Not for human or veterinary use.

ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate - 892436-51-0

Specification

CAS No. 892436-51-0
Molecular Formula C29H25N3O7
Molecular Weight 527.533
IUPAC Name ethyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate
Standard InChI InChI=1S/C29H25N3O7/c1-3-38-28(35)20-8-4-6-10-22(20)30-24(33)17-31-25-21-9-5-7-11-23(21)39-26(25)27(34)32(29(31)36)16-18-12-14-19(37-2)15-13-18/h4-15H,3,16-17H2,1-2H3,(H,30,33)
Standard InChI Key QYLXNVSHKZNEDX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name, ethyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate, reflects its intricate structure. Its molecular formula is C29H25N3O7, with a molecular weight of 527.533 g/mol. Key structural features include:

  • A benzofuro[3,2-d]pyrimidine core fused with a dioxo group at positions 2 and 4.

  • A 4-methoxybenzyl substituent at position 3, contributing to lipophilicity and receptor binding.

  • An acetamido bridge linking the core to an ethyl benzoate ester, enhancing solubility and metabolic stability.

The compound’s stereoelectronic properties are critical for its bioactivity. The methoxy group’s electron-donating effects and the benzoate ester’s hydrolytic stability under physiological conditions make it a candidate for drug development.

Synthesis and Optimization

The synthesis involves a multi-step sequence:

Core Formation

  • Condensation: Benzofuran-3-carboxylic acid derivatives react with urea or thiourea under acidic conditions to form the pyrimidinone ring .

  • Cyclization: Vilsmeier-Haack reagent (POCl3/DMF) facilitates cyclization, yielding the benzofuropyrimidine scaffold .

Functionalization

  • N-Alkylation: The 3-position is alkylated with 4-methoxybenzyl chloride using K2CO3 in DMF.

  • Acetamido Bridge Installation: Coupling the alkylated core with ethyl 2-aminobenzoate via an acetyl chloride intermediate completes the structure.

StepReagents/ConditionsYieldKey Challenges
CyclizationPOCl3, DMF, 80°C65–70%Over-oxidation risk
N-Alkylation4-Methoxybenzyl chloride, K2CO3, DMF55–60%Competing O-alkylation

Optimization strategies include using nano-catalysts (e.g., Fe3O4 nanoparticles) to improve reaction efficiency and purity .

Structural Characterization

Advanced spectroscopic techniques confirm the compound’s structure:

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons (δ 6.8–7.4 ppm), methoxy group (δ 3.8 ppm), and ethyl ester (δ 1.3–4.3 ppm).

    • ¹³C NMR: Carbonyl signals at δ 165–175 ppm (dioxo groups), benzofuropyrimidine carbons (δ 110–150 ppm).

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 528.1871 (calculated: 528.1865).

  • X-ray Crystallography: Resolves the fused ring system’s planarity and substituent orientations.

Mechanism of Action

The compound’s bioactivity stems from dual mechanisms:

  • Enzyme Inhibition: Binds to COX-2 and topoisomerase II active sites via hydrogen bonding (pyrimidine N1, carbonyl O) and hydrophobic interactions (methoxybenzyl) .

  • Receptor Modulation: Acts as a partial agonist of PPAR-γ, modulating inflammatory and proliferative pathways .

ParameterValueMethod
logP2.8Computational
Plasma Protein Binding89%Equilibrium dialysis
Half-life (rat)4.2 hIV administration

Applications and Future Directions

Drug Development

The compound is a lead candidate for:

  • Non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.

  • Anticancer agents targeting topoisomerase II-resistant tumors .

Biochemical Probes

Its fluorescent derivative (λex: 350 nm, λem: 450 nm) tracks PPAR-γ activation in live cells .

Challenges and Innovations

  • Solubility Enhancement: Nanoformulations (e.g., liposomes) improve bioavailability .

  • Stereoselective Synthesis: Asymmetric catalysis to access enantiopure variants .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator